molecular formula C2H2F2<br>C2H2F2<br>CH2=CF2 B3415555 Vinylidene fluoride CAS No. 24937-79-9

Vinylidene fluoride

Cat. No. B3415555
Key on ui cas rn: 24937-79-9
M. Wt: 64.03 g/mol
InChI Key: BQCIDUSAKPWEOX-UHFFFAOYSA-N
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Patent
US04324929

Procedure details

In prior arts, it is unknown reaction system that mono-, bis- or tris(3,3,3-trifluoropropyl)benzene is producing from 3,3,3-trifluoropropylene and benzene by Friedel-Crafts type reaction. As a process for producing 3,3,3-trifluoropropylbenzene, a certain process has been proposed in U.S. Pat. No. 3,080,428, in which process 3,3,3-trifluoropropyl ether is brought into reaction with benzene in the presence of hydrogen fluoride. However, since in the proposed process, water is formed from the reactants, the catalytic activity is reduced during the reaction and the recovery of once used catalyst is difficult. In addition, since the starting material, 3,3,3-trifluoropropyl ether, is obtained by the reaction of expensive vinylidene fluoride, formaldehyde or its polymer and hydrogen fluoride in a yield as low as 50 to 60%, the thus obtained 3,3,3-trifluoropropyl ether is highly expensive.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[CH2:3][CH2:4][O:5][CH2:6][CH2:7][C:8]([F:11])([F:10])[F:9].C1C=CC=CC=1.[FH:20]>O>[F:1][C:2]([F:12])([F:13])[CH2:3][CH2:4][O:5][CH2:6][CH2:7][C:8]([F:9])([F:11])[F:10].[C:2]([F:12])([F:1])=[CH2:3].[CH2:4]=[O:5].[FH:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CCOCCC(F)(F)F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalytic activity is reduced during the reaction

Outcomes

Product
Name
Type
product
Smiles
FC(CCOCCC(F)(F)F)(F)F
Name
Type
product
Smiles
C(=C)(F)F
Name
Type
product
Smiles
C=O
Name
Type
product
Smiles
F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04324929

Procedure details

In prior arts, it is unknown reaction system that mono-, bis- or tris(3,3,3-trifluoropropyl)benzene is producing from 3,3,3-trifluoropropylene and benzene by Friedel-Crafts type reaction. As a process for producing 3,3,3-trifluoropropylbenzene, a certain process has been proposed in U.S. Pat. No. 3,080,428, in which process 3,3,3-trifluoropropyl ether is brought into reaction with benzene in the presence of hydrogen fluoride. However, since in the proposed process, water is formed from the reactants, the catalytic activity is reduced during the reaction and the recovery of once used catalyst is difficult. In addition, since the starting material, 3,3,3-trifluoropropyl ether, is obtained by the reaction of expensive vinylidene fluoride, formaldehyde or its polymer and hydrogen fluoride in a yield as low as 50 to 60%, the thus obtained 3,3,3-trifluoropropyl ether is highly expensive.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[CH2:3][CH2:4][O:5][CH2:6][CH2:7][C:8]([F:11])([F:10])[F:9].C1C=CC=CC=1.[FH:20]>O>[F:1][C:2]([F:12])([F:13])[CH2:3][CH2:4][O:5][CH2:6][CH2:7][C:8]([F:9])([F:11])[F:10].[C:2]([F:12])([F:1])=[CH2:3].[CH2:4]=[O:5].[FH:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CCOCCC(F)(F)F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalytic activity is reduced during the reaction

Outcomes

Product
Name
Type
product
Smiles
FC(CCOCCC(F)(F)F)(F)F
Name
Type
product
Smiles
C(=C)(F)F
Name
Type
product
Smiles
C=O
Name
Type
product
Smiles
F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04324929

Procedure details

In prior arts, it is unknown reaction system that mono-, bis- or tris(3,3,3-trifluoropropyl)benzene is producing from 3,3,3-trifluoropropylene and benzene by Friedel-Crafts type reaction. As a process for producing 3,3,3-trifluoropropylbenzene, a certain process has been proposed in U.S. Pat. No. 3,080,428, in which process 3,3,3-trifluoropropyl ether is brought into reaction with benzene in the presence of hydrogen fluoride. However, since in the proposed process, water is formed from the reactants, the catalytic activity is reduced during the reaction and the recovery of once used catalyst is difficult. In addition, since the starting material, 3,3,3-trifluoropropyl ether, is obtained by the reaction of expensive vinylidene fluoride, formaldehyde or its polymer and hydrogen fluoride in a yield as low as 50 to 60%, the thus obtained 3,3,3-trifluoropropyl ether is highly expensive.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[CH2:3][CH2:4][O:5][CH2:6][CH2:7][C:8]([F:11])([F:10])[F:9].C1C=CC=CC=1.[FH:20]>O>[F:1][C:2]([F:12])([F:13])[CH2:3][CH2:4][O:5][CH2:6][CH2:7][C:8]([F:9])([F:11])[F:10].[C:2]([F:12])([F:1])=[CH2:3].[CH2:4]=[O:5].[FH:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CCOCCC(F)(F)F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalytic activity is reduced during the reaction

Outcomes

Product
Name
Type
product
Smiles
FC(CCOCCC(F)(F)F)(F)F
Name
Type
product
Smiles
C(=C)(F)F
Name
Type
product
Smiles
C=O
Name
Type
product
Smiles
F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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